molecular formula C11H9ClFNOS B8303249 2-Hydroxy-5-(2-chloroethyl)-4-(4-fluorophenyl)thiazole

2-Hydroxy-5-(2-chloroethyl)-4-(4-fluorophenyl)thiazole

Cat. No. B8303249
M. Wt: 257.71 g/mol
InChI Key: BBFWBSAKBTXFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-(2-chloroethyl)-4-(4-fluorophenyl)thiazole is a useful research compound. Its molecular formula is C11H9ClFNOS and its molecular weight is 257.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-5-(2-chloroethyl)-4-(4-fluorophenyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-(2-chloroethyl)-4-(4-fluorophenyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Hydroxy-5-(2-chloroethyl)-4-(4-fluorophenyl)thiazole

Molecular Formula

C11H9ClFNOS

Molecular Weight

257.71 g/mol

IUPAC Name

5-(2-chloroethyl)-4-(4-fluorophenyl)-3H-1,3-thiazol-2-one

InChI

InChI=1S/C11H9ClFNOS/c12-6-5-9-10(14-11(15)16-9)7-1-3-8(13)4-2-7/h1-4H,5-6H2,(H,14,15)

InChI Key

BBFWBSAKBTXFBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(SC(=O)N2)CCCl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 4-p-fluorophenyl-5-β-chloroethyl-4-thiazolin-2-one is prepared in the following manner: A mixture of 30 g of 1-p-fluorobenzoyl-1-bromo-3-chloropropane (prepared in accordance with our Italian Patent Application No. 23444 A/72 filed 22.4.1972), 11.5 g of potassium thiocyanate, 120 cc of ethanol and 6 cc of water is boiled under reflux for 4 hours. The precipitated solid is filtered while hot and 1-p-fluorobenzoyl-1-thiocyano-3-chloropropane precipitates from the filtrate on cooling. 22.1 g of the latter, 66 cc of glacial acetic acid and 11 cc of concentrated H2SO4 are boiled under relux for 4 hours. The acetic acid is removed from the reacting mass under reduced pressure and the residue is extracted while hot with chloroform. The chloroform solution is evaporated to dryness under reduced pressure and the residue recrystallised. M.P. = 138° C (from isopropyl alcohol).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Four

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